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1-(3-Amino-4-

bromophenyl)ethanone

Cat. No.: B1349132 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the chemical

compound 1-(3-Amino-4-bromophenyl)ethanone, also known as 3'-Amino-4'-

bromoacetophenone. The information is intended for researchers, scientists, and professionals

in drug development and related fields. The CAS number for this compound is 37148-51-9, and

its molecular formula is C₈H₈BrNO.

Introduction
1-(3-Amino-4-bromophenyl)ethanone is a substituted aromatic ketone. The presence of an

acetyl group, an amino group, and a bromine atom on the phenyl ring results in a unique

spectroscopic signature. Understanding this signature is crucial for its identification,

characterization, and utilization in chemical synthesis and pharmaceutical research.

Spectroscopic Data
While comprehensive experimental spectra for 1-(3-Amino-4-bromophenyl)ethanone are not

readily available in public databases, predicted data and data from isomeric and related

compounds can provide valuable insights.

Mass Spectrometry (MS)
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Mass spectrometry is a key technique for determining the molecular weight and fragmentation

pattern of a compound.

Table 1: Predicted Mass Spectrometry Data

Adduct Predicted m/z

[M+H]⁺ 213.9862

This data is based on computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the

aromatic protons, the amino group protons, and the methyl protons of the acetyl group. The

chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,4-

trisubstitution pattern on the benzene ring.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique

carbon atom in the molecule. The chemical shifts will be influenced by the nature of the

substituents. The carbonyl carbon of the acetyl group is expected to appear significantly

downfield.

Note: As of the time of this publication, specific experimental NMR data for 1-(3-Amino-4-
bromophenyl)ethanone has not been located in publicly accessible databases.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 2: Expected Infrared Absorption Bands
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Functional Group
Expected Wavenumber
(cm⁻¹)

Description

N-H Stretch 3400-3200 Amino group

C-H Stretch (Aromatic) 3100-3000 Aromatic ring

C=O Stretch (Ketone) 1700-1680 Acetyl group

C=C Stretch (Aromatic) 1600-1450 Aromatic ring

C-N Stretch 1350-1250 Amino group

C-Br Stretch 680-515 Bromo group

These are general ranges and the exact peak positions can vary.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data are crucial for reproducibility

and data comparison. While specific protocols for 1-(3-Amino-4-bromophenyl)ethanone are

not available, the following are general methodologies.

NMR Spectroscopy
A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-

d₆). The ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer.

IR Spectroscopy
The IR spectrum can be obtained using the KBr pellet method. A small amount of the solid

sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry
For mass spectrometry, the sample can be introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-

MS). Electrospray ionization (ESI) is a common technique for obtaining the mass spectrum of

such compounds.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 1-(3-Amino-4-bromophenyl)ethanone.
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Caption: Logical workflow for the spectroscopic analysis of 1-(3-Amino-4-
bromophenyl)ethanone.
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This technical guide serves as a foundational resource for professionals working with 1-(3-
Amino-4-bromophenyl)ethanone. While experimental data is currently limited in the public

domain, the provided information, based on established spectroscopic principles and data for

related compounds, offers a robust starting point for its characterization.

To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-Amino-4-
bromophenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349132#spectral-data-for-1-3-amino-4-
bromophenyl-ethanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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